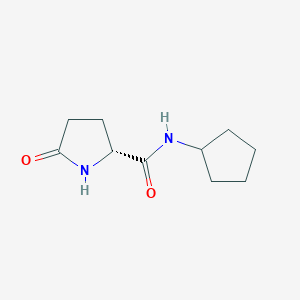![molecular formula C17H21N3O2 B7512963 (2,6-Dimethylmorpholin-4-yl)-[4-(imidazol-1-ylmethyl)phenyl]methanone](/img/structure/B7512963.png)
(2,6-Dimethylmorpholin-4-yl)-[4-(imidazol-1-ylmethyl)phenyl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,6-Dimethylmorpholin-4-yl)-[4-(imidazol-1-ylmethyl)phenyl]methanone, also known as DIMEB, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DIMEB is a synthetic compound that belongs to the class of morpholine derivatives and has been found to possess various biological and pharmacological properties.
作用机制
The exact mechanism of action of (2,6-Dimethylmorpholin-4-yl)-[4-(imidazol-1-ylmethyl)phenyl]methanone is not fully understood. However, it has been proposed that this compound may exert its biological and pharmacological effects by modulating various signaling pathways and enzymes in the body. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects, which make it a promising candidate for scientific research. Some of the potential biochemical and physiological effects of this compound include:
1. Inhibition of inflammatory mediators: this compound has been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, which are involved in the pathogenesis of various inflammatory disorders.
2. Induction of apoptosis: this compound has been found to induce apoptosis (programmed cell death) in cancer cells, which makes it a potential candidate for the treatment of various cancers.
3. Modulation of neurotransmitters: this compound has been found to modulate the levels of various neurotransmitters in the brain, which makes it a potential candidate for the treatment of various neurological disorders.
实验室实验的优点和局限性
(2,6-Dimethylmorpholin-4-yl)-[4-(imidazol-1-ylmethyl)phenyl]methanone has several advantages and limitations for lab experiments. Some of the advantages of this compound include:
1. Easy synthesis: this compound can be easily synthesized using standard laboratory equipment, which makes it a readily available compound for scientific research.
2. Potent biological activity: this compound has been found to possess potent biological activity, which makes it a promising candidate for scientific research.
Some of the limitations of this compound include:
1. Limited research: There is limited research available on the biological and pharmacological properties of this compound, which makes it difficult to fully understand its potential applications.
2. Lack of clinical trials: There are no clinical trials available on the safety and efficacy of this compound in humans, which makes it difficult to determine its potential as a therapeutic agent.
未来方向
There are several future directions for research on (2,6-Dimethylmorpholin-4-yl)-[4-(imidazol-1-ylmethyl)phenyl]methanone. Some of the potential future directions for research on this compound include:
1. Clinical trials: Clinical trials are needed to determine the safety and efficacy of this compound in humans.
2. Mechanistic studies: Mechanistic studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
3. Structure-activity relationship studies: Structure-activity relationship studies are needed to identify the key structural features of this compound that are responsible for its biological and pharmacological properties.
4. Formulation studies: Formulation studies are needed to develop suitable formulations of this compound for various applications.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound has been found to possess various biological and pharmacological properties, which make it a promising candidate for scientific research. The synthesis method of this compound is relatively simple, and it can be easily synthesized using standard laboratory equipment. However, there is limited research available on the biological and pharmacological properties of this compound, and more research is needed to fully understand its potential applications.
合成方法
The synthesis of (2,6-Dimethylmorpholin-4-yl)-[4-(imidazol-1-ylmethyl)phenyl]methanone involves the reaction of 4-(imidazol-1-ylmethyl)phenylamine with 2,6-dimethylmorpholine-4-carbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which is then treated with methanol to yield the final product. The overall synthesis method of this compound is relatively simple and can be carried out using standard laboratory equipment.
科学研究应用
(2,6-Dimethylmorpholin-4-yl)-[4-(imidazol-1-ylmethyl)phenyl]methanone has been found to possess various biological and pharmacological properties, which make it a promising candidate for scientific research. Some of the potential applications of this compound in scientific research include:
1. Anti-inflammatory activity: this compound has been found to possess potent anti-inflammatory activity, which makes it a potential candidate for the treatment of various inflammatory disorders.
2. Anticancer activity: this compound has been found to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
3. Antimicrobial activity: this compound has been found to possess antimicrobial activity against various bacterial and fungal strains.
4. Neuroprotective activity: this compound has been found to exhibit neuroprotective activity, which makes it a potential candidate for the treatment of various neurodegenerative disorders.
属性
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-[4-(imidazol-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-13-9-20(10-14(2)22-13)17(21)16-5-3-15(4-6-16)11-19-8-7-18-12-19/h3-8,12-14H,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJGBCLLHFAENC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)CN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-N-methyl-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7512885.png)
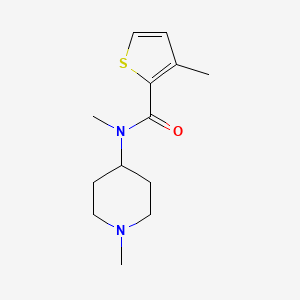

![N-[2-(2-methylcyclohexyl)oxyethyl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7512916.png)
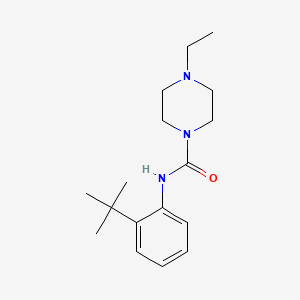


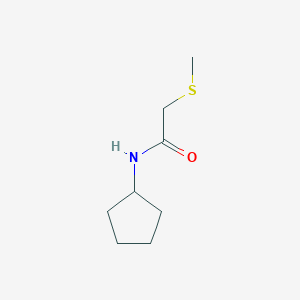

![N-[(5-bromo-2-methoxyphenyl)methyl]-N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7512945.png)
![N-[[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methyl]-2-methylsulfonylpropanamide](/img/structure/B7512955.png)
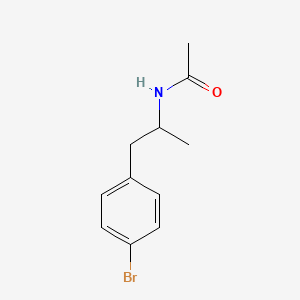
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[1-(dimethylamino)-1-oxopropan-2-yl]cyclopentane-1-carboxamide](/img/structure/B7512977.png)
